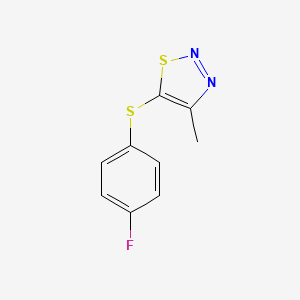

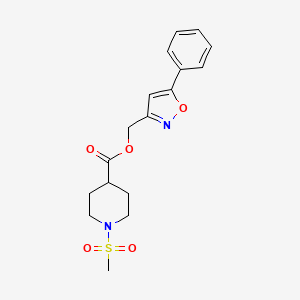

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

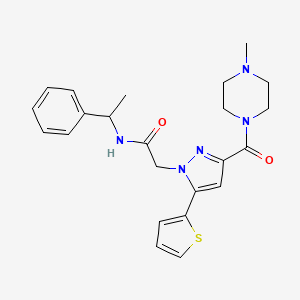

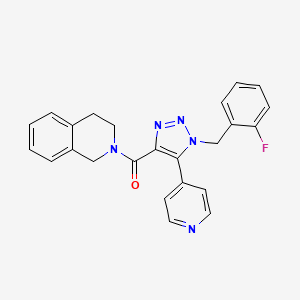

This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond . It’s also related to bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-Thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .

Synthesis Analysis

The synthesis of this compound involves the unexpected ring closure of 2- (1- (4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) on exposure to sulfuric acid at room temperature for an extended duration (12h) which gave 4- ((5- (1- (4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4) in 75% yield .Molecular Structure Analysis

The molecular structure of this compound comprises two independent types of molecules of 4 and two disordered ether solvent molecules . The use of sulfuric acid led to sulfonation at the para-position of the benzene ring in phenyl isothiocyanate .Chemical Reactions Analysis

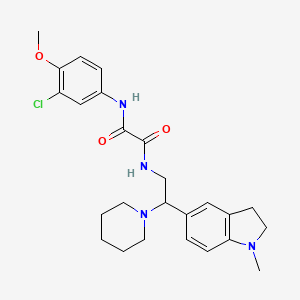

The chemical reactions involving this compound are quite complex. For instance, the new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3H)-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine . The compounds have shown antiproliferative activities for human prostate tumor cell line PC3 .Applications De Recherche Scientifique

Antimicrobial Activity

One notable study discusses the unexpected synthesis, structure elucidation, and antimicrobial activity of a compound closely related to 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The study highlights the compound's effectiveness against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, suggesting potential applications in developing new antimicrobial agents (Kariuki et al., 2022).

Structural Characterization

Another study focuses on the synthesis and structural characterization of isostructural compounds containing the 4-fluorophenyl group. This research provides valuable insights into the molecular configurations and potential interactions of these compounds, which could be crucial for their application in material science and pharmaceutical development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antiviral Probes

Further, a different study synthesizes new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones as antiviral probes. This research highlights the potential pharmaceutical applications of fluorinated compounds in developing treatments for viral infections, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Makki, Rahman, & Ali, 2015).

Antioxidant and Anticancer Activity

Moreover, a study on the antioxidant and anticancer properties of triazolo-thiadiazoles indicates their potential as therapeutic agents against oxidative stress-related diseases and cancer. The detailed examination of these compounds' biological activities underscores the importance of thiadiazole derivatives in developing new treatment modalities (Sunil et al., 2010).

Propriétés

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUJHTCBCBEAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2805407.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)

![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)